molecular formula C11H10N2O2 B2703857 2-(1H-imidazol-1-yl)-5-methylbenzoic acid CAS No. 1250836-32-8

2-(1H-imidazol-1-yl)-5-methylbenzoic acid

Cat. No.: B2703857
CAS No.: 1250836-32-8
M. Wt: 202.213
InChI Key: LGYWONXHPYENRN-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)-5-methylbenzoic acid is a compound that features an imidazole ring attached to a methylbenzoic acid moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound

Scientific Research Applications

2-(1H-imidazol-1-yl)-5-methylbenzoic acid has several scientific research applications:

Mechanism of Action

Safety and Hazards

Imidazole and its derivatives should be handled with care. They should not be ingested or inhaled, and contact with skin and eyes should be avoided . They should be used only in well-ventilated areas, and dust formation should be avoided .

Future Directions

Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the study and development of imidazole derivatives like “2-(1H-imidazol-1-yl)-5-methylbenzoic acid” may have significant potential in future drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-5-methylbenzoic acid typically involves the formation of the imidazole ring followed by its attachment to the methylbenzoic acid moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or the benzoic acid moiety are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

  • 2-(1H-imidazol-1-yl)-benzoic acid
  • 2-(1H-imidazol-1-yl)-4-methylbenzoic acid
  • 2-(1H-imidazol-1-yl)-6-methylbenzoic acid

Uniqueness

2-(1H-imidazol-1-yl)-5-methylbenzoic acid is unique due to the specific positioning of the methyl group on the benzoic acid moiety. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other imidazole derivatives .

Properties

IUPAC Name

2-imidazol-1-yl-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-2-3-10(9(6-8)11(14)15)13-5-4-12-7-13/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYWONXHPYENRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was synthesized following the same general protocol as described for 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid in Example A11, using imidazole. ESI-MS (m/z): 203 [M+1]+.
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